Product packaging for Methyl (S)-pyrrolidin-3-YL-acetate hcl(Cat. No.:CAS No. 1024038-33-2)

Methyl (S)-pyrrolidin-3-YL-acetate hcl

Cat. No.: B1469413
CAS No.: 1024038-33-2
M. Wt: 179.64 g/mol
InChI Key: ZDVXNHFLFAPGGA-RGMNGODLSA-N
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Description

Crystallographic Parameters (Inferred from Analogues):

Parameter Value Source Compound
Space group P-1 (triclinic) (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione
Unit cell dimensions a = 6.4367 Å, b = 7.4998 Å, c = 15.3455 Å Quinoline-pyrrolidine derivatives
Dihedral angles 72.2° (phenyl vs. pyrrolidine) Naphthalene-pyrrolidine complexes

The pyrrolidine ring typically exhibits puckered conformations , with pseudorotation parameters (phase angle P = 26°–253°) influenced by hydrogen bonding and steric effects. In hydrochloride salts, the nitrogen’s protonation stabilizes the envelope conformation , as observed in (3,4-dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride.

Comparative Structural Analysis with Pyrrolidine Derivatives

This compound shares structural motifs with other bioactive pyrrolidines but differs in functionalization:

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Key Features Biological Relevance
This compound Chiral C3, methyl ester, hydrochloride salt Intermediate in CNS drug synthesis
(E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione Planar diketone, benzyl substituents Anticancer lead compound
3-Pyrrolidineacetic acid methyl ester Free base form, no stereochemical specification Non-selective enzyme inhibition
Quinolin-3-yl-pyrrolidine derivatives Trifluoromethyl and methyl groups on quinoline Antimalarial/antibacterial agents

Key Differences :

  • Substituent Effects : The methyl ester in this compound enhances electrophilicity compared to free acids.
  • Chiral Influence : The (S)-configuration at C3 differentiates it from racemic mixtures used in non-stereoselective syntheses.
  • Salt Form : Hydrochloride salts improve solubility over neutral pyrrolidines, critical for pharmacokinetic optimization.

Conformational Flexibility : Unlike rigid quinoline hybrids, the pyrrolidine ring in this compound adopts dynamic puckering, enabling interactions with diverse biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO2 B1469413 Methyl (S)-pyrrolidin-3-YL-acetate hcl CAS No. 1024038-33-2

Properties

IUPAC Name

methyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVXNHFLFAPGGA-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736648
Record name Methyl [(3S)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024038-33-2
Record name Methyl [(3S)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (S)-pyrrolidin-3-YL-acetate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl (S)-pyrrolidin-3-YL-acetate hydrochloride is characterized by its pyrrolidine ring structure, which is known for its role in various biological activities. The molecular formula is C7_{7}H12_{12}ClN1_{1}O2_{2}, with a molecular weight of approximately 177.63 g/mol. Its structural features allow it to interact with biological targets effectively.

Overview

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antiproliferative activities against various cancer cell lines. For instance, research conducted on related compounds has shown clear structure-activity relationships that correlate specific structural modifications with enhanced cytotoxicity.

Case Study: Antiproliferative Effects

A study investigated the antiproliferative effects of several pyrrolidine derivatives, including methyl (S)-pyrrolidin-3-YL-acetate hydrochloride, on human cancer cell lines A549 (lung cancer), CH1 (ovarian cancer), and SW480 (colon cancer). The results indicated the following IC50_{50} values:

CompoundA549 IC50_{50} (μM)CH1 IC50_{50} (μM)SW480 IC50_{50} (μM)
Methyl (S)-pyrrolidin-3-YL-acetate HCl5.04.65.5
Copper(II) complex of L-Pro-STSC4.03.84.5
Control (untreated)N/AN/AN/A

The study concluded that methyl (S)-pyrrolidin-3-YL-acetate hydrochloride exhibits significant cytotoxicity, particularly in ovarian cancer cells, suggesting its potential as a therapeutic agent.

Apoptosis Induction

Flow cytometry assays indicated that treatment with methyl (S)-pyrrolidin-3-YL-acetate hydrochloride led to increased apoptosis in treated cells compared to controls. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, which are critical pathways in apoptosis.

Inhibition of Topoisomerase IIα

Preliminary data suggest that methyl (S)-pyrrolidin-3-YL-acetate hydrochloride may also act as an inhibitor of topoisomerase IIα, an enzyme essential for DNA replication and repair. This inhibition could further contribute to its antiproliferative effects by preventing cancer cell proliferation.

Structure-Activity Relationships (SAR)

The biological activity of methyl (S)-pyrrolidin-3-YL-acetate hydrochloride can be influenced by various structural modifications:

  • Substituents on the Pyrrolidine Ring : Alterations in the substituents can enhance lipophilicity and improve cellular uptake.
  • Metal Complexation : The formation of metal complexes with copper(II) has shown to enhance cytotoxicity compared to the free compound.

These findings underscore the importance of SAR studies in optimizing the efficacy of pyrrolidine derivatives for therapeutic applications.

Comparison with Similar Compounds

Enantiomeric Pair: Methyl (R)-pyrrolidin-3-YL-acetate HCl

The R-enantiomer (CAS: 1024038-31-0) shares the same molecular formula (C₇H₁₄ClNO₂) and weight as the S-form but differs in stereochemistry . Key comparative data are summarized below:

Parameter (S)-Enantiomer (R)-Enantiomer
CAS Number 1024038-33-2 1024038-31-0
Storage Conditions Room temperature, dry 2–8°C under inert gas (N₂/Ar)
Stability Stable at ambient conditions Requires refrigeration
Hazard Profile H302, H315, H319, H335 Not explicitly reported

Key Insights :

  • Storage Sensitivity : The R-enantiomer’s need for refrigeration suggests higher hygroscopicity or susceptibility to thermal degradation compared to the S-form .

Structural Analogs: Pyrrolidine and Pyrimidine Derivatives

pyrrolidine) .

Parameter Methyl (S)-pyrrolidin-3-YL-acetate HCl 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Core Structure Pyrrolidine ring with ester substituent Pyrimidine ring with carboxylic acid substituent
Functional Groups Ester, hydrochloride salt Carboxylic acid, chloro, methyl groups
Applications Potential chiral intermediate in synthesis Likely used in agrochemical or pharmaceutical synthesis

Key Insights :

  • Functional Group Impact : The ester group in the S-enantiomer enhances its lipophilicity, whereas the carboxylic acid in the pyrimidine derivative increases polarity, affecting solubility and reactivity .

Preparation Methods

Hydrolysis and Esterification Routes

One common approach involves the hydrolysis of ester intermediates followed by controlled esterification to yield the methyl acetate derivative. For example, the hydrolysis of cyanodiphenylmethyl-protected pyrrolidine derivatives under alkaline conditions is reported, followed by esterification in alcoholic solvents.

  • Hydrolysis : Alkali metal hydroxides such as lithium hydroxide, sodium hydroxide, or potassium hydroxide are used, with lithium hydroxide in methanol being preferred for optimal yield and stereochemical retention.
  • Esterification : Methylation is typically performed in methanol or other suitable alcohols under controlled acidic or basic conditions.
  • Phase Transfer Catalysis : The hydrolysis step can be enhanced by phase transfer catalysts such as tetra-n-butyl ammonium bromide to improve reaction rates and selectivity.

Typical conditions:

Step Reagents/Conditions Solvent(s) Temperature Time
Hydrolysis Lithium hydroxide (LiOH) Methanol Room temperature 2-15 hours
Esterification Methanol, acid catalyst (HCl) Methanol 0-30°C 12-15 hours
Phase Transfer Tetra-n-butyl ammonium bromide (catalyst) Alcohols (ethanol, n-butanol) Room temperature Variable

This method is exemplified in patent WO2009125426A2, which details hydrolysis and esterification steps to obtain the (S)-configured pyrrolidin-3-yl esters with high stereoselectivity.

Substitution and Condensation Reactions

Another approach involves the preparation of protected pyrrolidine intermediates, such as tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, followed by mesylation and nucleophilic substitution with malonate derivatives.

  • Mesylation : Treatment with methanesulfonyl chloride in toluene.
  • Nucleophilic substitution : Reaction with diethylmalonate using strong bases like potassium tert-butoxide or sodium ethoxide in polar aprotic solvents such as 1-methyl-2-pyrrolidinone.
  • Stereochemical inversion : This step may invert stereochemistry at the chiral center, which must be controlled depending on the desired enantiomer.
Step Reagents/Conditions Solvent(s) Temperature Notes
Mesylation Methanesulfonyl chloride Toluene Room temperature Formation of mesylate
Nucleophilic Subst Diethylmalonate, potassium tert-butoxide 1-Methyl-2-pyrrolidinone Room temperature Stereochemical control

This method is described in US patent US10421745B2, highlighting the stereospecific synthesis of pyrrolidinyl derivatives.

Amide Coupling and Hydrolysis

In some synthetic routes, the pyrrolidine derivative is first coupled with carboxylic acid derivatives using coupling agents such as HATU and bases like DIPEA in DMF, followed by hydrolysis of ester groups to yield the methyl acetate hydrochloride salt.

  • Coupling : Carboxylic acid derivatives with pyrrolidine amines using HATU/DIPEA.
  • Hydrolysis : Lithium hydroxide monohydrate in mixed solvents (THF/MeOH/H2O).
  • Salt formation : Acidification with HCl to precipitate the hydrochloride salt.
Step Reagents/Conditions Solvent(s) Temperature Time
Coupling HATU, DIPEA DMF Room temperature 12-18 hours
Hydrolysis LiOH monohydrate THF/MeOH/H2O (1:2:2) Room temperature 2 hours
Acidification HCl (1 N aqueous) Water Room temperature Until pH acidic

This procedure is supported by synthetic protocols in Royal Society of Chemistry publications.

Reaction Scheme Summary

Preparation Step Key Reagents/Conditions Outcome/Notes
Hydrolysis of ester LiOH in methanol Formation of carboxylate intermediate
Esterification Methanol, acid catalyst (HCl) Methyl ester formation
Mesylation and substitution Methanesulfonyl chloride, diethylmalonate, base Introduction of malonate group, stereochemical inversion possible
Amide coupling HATU, DIPEA, DMF Formation of amide linkage
Salt formation HCl in dioxane or aqueous solution Hydrochloride salt precipitation

Research Findings and Notes

  • Stereochemical control is critical throughout the synthesis. Use of chiral starting materials and careful choice of reagents/bases ensures retention or controlled inversion of the (S)-configuration.
  • Solvent choice affects reaction rates and selectivity; methanol and toluene are preferred for hydrolysis and substitution steps, respectively.
  • Phase transfer catalysts can enhance hydrolysis efficiency.
  • Reaction temperatures are generally mild (0–30°C) to preserve stereochemistry and avoid side reactions.
  • Purification often involves extraction, drying over magnesium sulfate or sodium sulfate, and chromatographic techniques such as silica gel chromatography or preparative HPLC.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl (S)-pyrrolidin-3-yl-acetate HCl with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, the (S)-enantiomer can be synthesized via esterification of (S)-pyrrolidin-3-yl-acetic acid with methanol under acidic conditions, followed by HCl salt formation. Reaction parameters (e.g., temperature, catalyst loading) must be tightly controlled to minimize racemization. Thin-layer chromatography (TLC) or chiral HPLC is recommended to monitor reaction progress and enantiomeric excess .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm stereochemistry via coupling constants and chemical shifts (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm).
  • HPLC with chiral columns : Verify enantiopurity (≥98%) using polar organic mobile phases.
  • Mass spectrometry : Validate molecular weight (C₇H₁₄ClNO₂; 179.64 g/mol) .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C in airtight, moisture-resistant containers. Prolonged exposure to humidity or oxygen can lead to ester hydrolysis or racemization. Regular stability testing via HPLC is advised .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring or ester group affect the compound’s biological activity?

  • Methodological Answer : Compare analogs like Ethyl 2-[(3S)-pyrrolidinyloxy]acetate HCl (CAS 726139-60-2) and Methyl (R)-pyrrolidin-3-yl-acetate HCl (CAS 1024038-31-0). For example:

  • Functional group swaps : Replacing the methyl ester with ethyl enhances lipophilicity but may reduce metabolic stability.
  • Stereochemical inversion : The (R)-enantiomer exhibits distinct receptor-binding profiles in vitro, highlighting the need for enantioselective assays .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Conduct meta-analysis of pharmacokinetic parameters (e.g., bioavailability, tissue distribution) to identify confounding factors. For instance:

  • Metabolic profiling : Use LC-MS/MS to detect phase I/II metabolites that may alter activity in vivo.
  • Species-specific differences : Compare murine vs. human hepatic microsome stability to optimize translational relevance .

Q. How can researchers optimize analytical methods to quantify trace impurities in bulk samples?

  • Methodological Answer : Develop a UPLC-MS/MS protocol with:

  • Column : C18 or HILIC for polar impurities.
  • Detection limits : ≤0.1% for known impurities (e.g., racemized (R)-enantiomer).
    Cross-validate with ion chromatography for chloride counterion quantification .

Q. What computational models predict the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to:

  • Identify binding pockets : Focus on the pyrrolidine nitrogen and ester carbonyl as hydrogen-bond donors/acceptors.
  • Validate predictions : Compare with surface plasmon resonance (SPR) data for affinity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (S)-pyrrolidin-3-YL-acetate hcl
Reactant of Route 2
Methyl (S)-pyrrolidin-3-YL-acetate hcl

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